molecular formula C9H10FNO2 B1398591 4-Ethoxy-2-fluorobenzamide CAS No. 1206593-31-8

4-Ethoxy-2-fluorobenzamide

Cat. No.: B1398591
CAS No.: 1206593-31-8
M. Wt: 183.18 g/mol
InChI Key: ZSPVCLBFKSZFIP-UHFFFAOYSA-N
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Description

4-Ethoxy-2-fluorobenzamide is an organic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol It is characterized by the presence of an ethoxy group and a fluorine atom attached to a benzamide core

Preparation Methods

The synthesis of 4-Ethoxy-2-fluorobenzamide typically involves the reaction of 4-ethoxy-2-fluorobenzoic acid with ammonia or an amine under suitable conditions to form the amide bond. The reaction can be catalyzed by agents such as carbodiimides or other coupling reagents to enhance the yield and efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and purity.

Chemical Reactions Analysis

4-Ethoxy-2-fluorobenzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

4-Ethoxy-2-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-fluorobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interaction .

Comparison with Similar Compounds

Similar compounds to 4-Ethoxy-2-fluorobenzamide include other substituted benzamides such as:

  • 4-Methoxy-2-fluorobenzamide
  • 4-Ethoxy-3-fluorobenzamide
  • 4-Ethoxy-2-chlorobenzamide

These compounds share structural similarities but differ in the nature and position of the substituents on the benzamide core. The unique combination of the ethoxy and fluorine groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-ethoxy-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPVCLBFKSZFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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